Cas no 1249595-48-9 (1-methylsulfonylcyclopropan-1-amine)

1-methylsulfonylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-methylsulfonylcyclopropan-1-amine
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- インチ: 1S/C4H9NO2S/c1-8(6,7)4(5)2-3-4/h2-3,5H2,1H3
- InChIKey: JAYFLHHHGYEJIX-UHFFFAOYSA-N
- ほほえんだ: C1(S(C)(=O)=O)(N)CC1
1-methylsulfonylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7586943-10.0g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 10.0g |
$4236.0 | 2024-05-23 | |
Enamine | EN300-7586943-0.25g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 0.25g |
$906.0 | 2024-05-23 | |
Enamine | EN300-7586943-2.5g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 2.5g |
$1931.0 | 2024-05-23 | |
Enamine | EN300-7586943-0.1g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 0.1g |
$867.0 | 2024-05-23 | |
Enamine | EN300-7586943-0.5g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 0.5g |
$946.0 | 2024-05-23 | |
Enamine | EN300-7586943-5.0g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 5.0g |
$2858.0 | 2024-05-23 | |
Enamine | EN300-7586943-0.05g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 0.05g |
$827.0 | 2024-05-23 | |
Enamine | EN300-7586943-1.0g |
1-methanesulfonylcyclopropan-1-amine |
1249595-48-9 | 95% | 1.0g |
$986.0 | 2024-05-23 |
1-methylsulfonylcyclopropan-1-amine 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-methylsulfonylcyclopropan-1-amineに関する追加情報
Comprehensive Overview of 1-methylsulfonylcyclopropan-1-amine (CAS No. 1249595-48-9): Properties, Applications, and Industry Trends
1-methylsulfonylcyclopropan-1-amine (CAS No. 1249595-48-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique cyclopropylamine backbone and methylsulfonyl functional group. This molecule's structural features make it a valuable intermediate for synthesizing bioactive compounds, particularly in drug discovery programs targeting enzyme modulation and receptor interactions. The compound's small-ring cyclopropane moiety contributes to conformational rigidity, while the sulfonamide group enhances hydrogen-bonding capabilities—a combination increasingly sought after in modern medicinal chemistry.
Recent literature highlights the growing demand for cyclopropane-containing building blocks like 1-methylsulfonylcyclopropan-1-amine, as evidenced by rising patent filings and journal publications. Researchers particularly value its role in creating chiral auxiliaries and protease inhibitors, with applications extending to neurological and metabolic disorder treatments. The compound's CAS 1249595-48-9 has become a frequently searched identifier in chemical databases, reflecting its emerging importance in high-throughput screening libraries and fragment-based drug design approaches.
Synthetic accessibility remains a key advantage of 1-methylsulfonylcyclopropan-1-amine, with multiple published routes allowing scalable production. Current methodologies emphasize atom-economical cyclopropanation techniques followed by selective sulfonylation, achieving yields exceeding 85% in optimized conditions. These processes align with green chemistry principles, addressing industry concerns about sustainable synthetic routes—a topic generating significant discussion in ACS Green Chemistry forums and pharmaceutical process chemistry circles.
The compound's physicochemical properties warrant special consideration. With a calculated LogP of 0.72 and polar surface area of 56 Ų, CAS 1249595-48-9 exhibits favorable drug-like characteristics according to Lipinski's rule of five. These metrics explain its popularity in bioisostere development, where researchers frequently substitute traditional aromatic amines with this cyclopropylamine derivative to improve metabolic stability—a strategy documented in recent Journal of Medicinal Chemistry articles discussing CYP450 enzyme resistance.
Analytical characterization of 1-methylsulfonylcyclopropan-1-amine typically involves LC-MS purity assessment (>98%) and chiral HPLC for enantiomeric excess determination when applicable. The compound's proton NMR spectrum displays characteristic cyclopropane ring protons at δ 1.2-1.5 ppm and distinctive sulfonyl proton shifts, as detailed in Organic Magnetic Resonance studies. These analytical fingerprints facilitate quality control in GMP-compliant synthesis—a crucial consideration for contract manufacturing organizations (CMOs) supplying the pharmaceutical industry.
Emerging applications beyond life sciences include potential uses in advanced material science, where the compound's rigid structure serves as a molecular scaffold for liquid crystal development. Patent analyses reveal growing interest in incorporating sulfonamidocyclopropane units into photoactive polymers, particularly for organic electronics applications. This interdisciplinary potential makes 1249595-48-9 a compound of interest in materials informatics databases, where researchers correlate molecular features with macroscopic properties.
Regulatory and safety profiles of 1-methylsulfonylcyclopropan-1-amine remain favorable, with standard laboratory handling precautions sufficient for most research applications. The compound's REACH registration status and SDS documentation are frequently requested by procurement specialists, reflecting heightened industry focus on chemical compliance. Environmental fate studies indicate moderate biodegradability, positioning it favorably compared to persistent halogenated analogs in sustainability assessments—a key consideration for ESG-conscious pharmaceutical companies.
Market intelligence suggests steady growth in demand for CAS 1249595-48-9, with projections indicating 12-15% annual increase through 2028. This trend parallels broader expansion in custom synthesis services for cyclopropane derivatives, as reported in Chemical Market Reporter analyses. Pricing stability and multiple qualified suppliers have made this compound increasingly accessible to academic and industrial researchers alike, democratizing access to valuable structural motifs for drug discovery.
Future research directions likely will explore catalytic asymmetric synthesis of 1-methylsulfonylcyclopropan-1-amine enantiomers, building upon recent advances in transition metal catalysis. The compound's potential as a linchpin intermediate in diversity-oriented synthesis also merits investigation, particularly for generating three-dimensional compound libraries—a current priority in lead optimization programs. These developments position 1249595-48-9 as a compound with enduring relevance in structure-activity relationship studies across multiple therapeutic areas.
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